molecular formula C22H23N3O3 B2550103 2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 891866-65-2

2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2550103
CAS No.: 891866-65-2
M. Wt: 377.444
InChI Key: PYHPBUFKBZBOMF-UHFFFAOYSA-N
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Description

2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.444. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

The synthesis and structural analysis of chemical compounds closely related to the given chemical structure have been a subject of interest. For instance, compounds like chloroacetamides and their derivatives are studied for their selective herbicidal activity and their interaction with biological systems, demonstrating the importance of structural analysis in understanding the activity and function of such compounds in various biological and environmental contexts (Weisshaar & Böger, 1989).

Coordination Chemistry and Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives illustrate the significance of these compounds in forming structures with potential antioxidant activities. These complexes showcase the role of hydrogen bonding in self-assembly processes, emphasizing the chemical versatility and potential applications of such compounds in creating materials with specific desirable properties, including significant antioxidant activity (Chkirate et al., 2019).

Molecular Docking and Anticancer Activity

The anticancer potential of compounds structurally similar to the one has been explored through molecular docking analyses, highlighting the relevance of chemical synthesis in the development of therapeutic agents. Such studies provide a foundation for the rational design of drugs based on the structural features and biological target interactions of these compounds (Sharma et al., 2018).

Chemoselective Acetylation and Drug Synthesis

The chemoselective acetylation of amino groups in related compounds to produce intermediates for antimalarial drugs demonstrates the role of these chemical processes in drug synthesis and development. This example underscores the importance of specific chemical reactions in modifying the activity and solubility of pharmaceutical compounds, potentially improving their efficacy and pharmacokinetic properties (Magadum & Yadav, 2018).

Properties

IUPAC Name

2-[4-(3,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-4-17-5-7-18(8-6-17)23-20(26)14-24-9-10-25(22(28)21(24)27)19-12-15(2)11-16(3)13-19/h5-13H,4,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHPBUFKBZBOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.